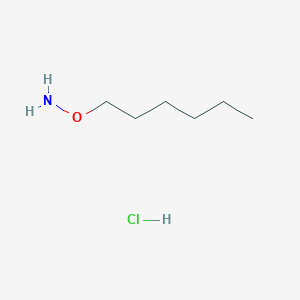

O-Hexylhydroxylamine Hydrochloride

CAS No.:

Cat. No.: VC18351490

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16ClNO |

|---|---|

| Molecular Weight | 153.65 g/mol |

| IUPAC Name | O-hexylhydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H |

| Standard InChI Key | RUMYSLNKNKBRJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCON.Cl |

Introduction

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of O-substituted hydroxylammonium salts typically involves two primary methods:

-

O-Alkylation of Hydroxylamine Derivatives:

-

Reaction of hydroxylamine with alkyl halides or alcohols in the presence of acid catalysts. For example, acetone oxime ethers can undergo hydrolysis to yield O-alkylhydroxylamines .

-

A patent (US5382685A) describes the preparation of O-substituted hydroxylammonium salts via methanolysis of hydroxylamine sulfonates, which could be adapted for hexyl derivatives .

-

-

Methanolysis of Hydroxylamine Sulfonates:

Process Optimization

Key parameters for synthesis include:

-

Solvents: Use of inert hydrocarbons (e.g., cyclohexane) to facilitate azeotropic distillation of byproducts like acetone .

-

Acid Catalysts: Mineral acids (e.g., HCl) in stoichiometric excess to drive the reaction .

Physicochemical Properties

Structural and Molecular Characteristics

-

Molecular Formula: C₆H₁₅NO·HCl

-

Appearance: White crystalline powder (inferred from O-methyl analogs) .

Thermal and Solubility Data

Spectroscopic Data

-

IR Spectroscopy: Expected N–O and C–O stretches at 950–1250 cm⁻¹ .

-

NMR: Characteristic peaks for hexyl (–CH₂–) and amine (–NH₂) groups .

Applications in Industry and Research

Organic Synthesis

-

Derivatization Agent: Used to form O-hexyl oximes from aldehydes/ketones, enhancing volatility for gas chromatography (GC-MS) analysis .

-

Building Block: Intermediate in synthesizing surfactants, pharmaceuticals, and agrochemicals requiring long alkyl chains .

Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume